2-(4-Aminomethylphenyl)benzamide

Vue d'ensemble

Description

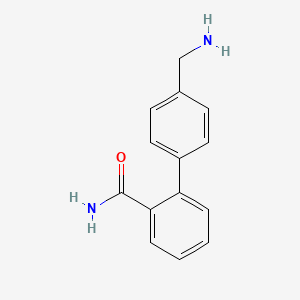

2-(4-Aminomethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminomethyl group attached to the phenyl ring, which is further connected to a benzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminomethylphenyl)benzamide typically involves the condensation of 4-aminomethylbenzoic acid with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or tetrahydrofuran

Temperature: Room temperature to reflux

Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Aminomethylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

Oxidation: 4-Formylbenzoic acid or 4-carboxybenzoic acid.

Reduction: 4-Aminomethylphenylamine.

Substitution: Nitro- or halogen-substituted derivatives of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

2-(4-Aminomethylphenyl)benzamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions leading to biologically active derivatives. Notably, it is involved in the production of:

- Anti-cancer agents : The compound has shown promising results in the synthesis of drugs targeting various cancer types. For instance, derivatives of benzamide have been studied for their cytotoxic activities against multiple cancer cell lines, demonstrating potential as anti-tumor agents .

- Anti-inflammatory drugs : Research indicates that modifications of this compound can lead to effective anti-inflammatory agents, contributing to pain management and treatment of inflammatory diseases .

The biological activities associated with this compound and its derivatives are noteworthy:

- Cytotoxicity : Various studies have demonstrated that compounds derived from this compound exhibit significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). For example, a recent study highlighted that derivatives synthesized from this compound were more potent than cisplatin against certain cancer cell lines .

- Mechanism of Action : The mechanism behind its cytotoxicity often involves the induction of apoptosis in cancer cells, which is critical for effective cancer therapy. Morphological studies using Hoechst staining have confirmed apoptosis as a significant pathway for the action of these compounds .

Case Studies

Several case studies exemplify the applications and efficacy of this compound derivatives:

-

Case Study 1: Synthesis and Evaluation

A research team synthesized a series of benzamide derivatives from this compound and evaluated their cytotoxicity against various cancer cell lines. The study found that certain derivatives exhibited enhanced potency compared to established chemotherapeutics like cisplatin, suggesting their potential as alternative treatment options . -

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of modified benzamide compounds derived from this compound. The results indicated significant inhibition of inflammatory markers in vitro, supporting further development as therapeutic agents for inflammatory diseases .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-(4-Aminomethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminobenzamide: Lacks the aminomethyl group, making it less versatile in terms of chemical modifications.

4-Aminobenzoic Acid: Contains a carboxylic acid group instead of a benzamide moiety, leading to different chemical properties and applications.

Benzamide: The simplest member of the benzamide class, lacking any substituents on the aromatic ring.

Uniqueness

2-(4-Aminomethylphenyl)benzamide is unique due to the presence of both an aminomethyl group and a benzamide moiety. This dual functionality allows for a broader range of chemical reactions and applications, particularly in medicinal chemistry and materials science.

Activité Biologique

2-(4-Aminomethylphenyl)benzamide, also known as a derivative of aminomethylbenzamide, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an amine group attached to a benzamide structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 232.29 g/mol.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness as an inhibitor of viral entry, particularly against Ebola and Marburg viruses. A series of 4-(aminomethyl)benzamide derivatives were identified as potent small molecule inhibitors of these viruses. For instance, compound CBS1118 demonstrated an EC50 value of less than 10 μM against both Ebola and Marburg viruses in vitro, indicating strong antiviral properties .

Table 1: Antiviral Efficacy of 4-(Aminomethyl)benzamides

Anticancer Activity

The antiproliferative effects of this compound derivatives have been evaluated against various cancer cell lines. In vitro studies revealed significant activity against breast (MCF-7 and MDA-MB-231), cervical (HeLa and SiHa), and ovarian (A2780) cancer cells. The IC50 values for these compounds ranged from 0.33 to 7.10 μM, demonstrating promising anticancer potential .

Table 2: Anticancer Activity of Aminomethylbenzamides

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 0.5 | |

| Compound B | MDA-MB-231 | 1.2 | |

| Compound C | HeLa | 3.5 | |

| Compound D | A2780 | 7.1 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Viral Entry : The compound binds to viral glycoproteins, preventing their interaction with host cell receptors, thus blocking the entry of the virus into the cells .

- Induction of Apoptosis in Cancer Cells : The compound has been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Studies

In a notable study, a series of modified aminomethylbenzamides were synthesized and tested for their antiviral properties against Ebola virus using Vero cell lines. The results indicated that structural modifications significantly influenced antiviral potency, with certain derivatives showing enhanced activity compared to the parent compound .

Another investigation focused on the anticancer properties of these compounds, revealing that specific substituents on the benzamide ring could enhance cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that could guide future drug design efforts .

Propriétés

IUPAC Name |

2-[4-(aminomethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9,15H2,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHAIKDYESSUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.